(±)8(9)-EE-14(Z)-E chemical structure and properties
(±)8(9)-EE-14(Z)-E chemical structure and properties
An In-Depth Technical Guide to (±)-8,9-Epoxyeicosatrienoic Acid and its Analogs
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of (±)-8,9-Epoxyeicosatrienoic acid (8,9-EET), a critical signaling molecule with significant therapeutic potential. We will delve into its chemical structure, physicochemical properties, biological activities, and the underlying mechanisms of action. Furthermore, this document will detail established experimental protocols for its study and discuss the relevance of its synthetic analogs, including those with specific stereochemistry, in drug discovery and development.
Introduction to a Key Endogenous Signaling Molecule
(±)-8,9-Epoxyeicosatrienoic acid is a member of the epoxyeicosatrienoic acids (EETs) family, which are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] These nonclassic eicosanoids act as short-range, transient hormones, functioning as autocrine and paracrine mediators in a variety of physiological processes, particularly within the cardiovascular and renal systems.[4][5] The racemic nature of the endogenously produced molecule, denoted by (±), indicates a mixture of its R/S enantiomeric forms.[6] 8,9-EET is one of four major regioisomers, each exhibiting distinct biological activities.[1][2][3] Its role in cellular signaling has made it a focal point of research for therapeutic interventions in inflammation, cardiovascular diseases, and cancer.[1]
Chemical Structure and Physicochemical Properties
The chemical identity of 8,9-EET is rooted in its origin as an epoxidized derivative of arachidonic acid.[7] The formal epoxidation occurs at the 8,9-double bond of the 20-carbon fatty acid chain.[7] The nomenclature "(±)8(9)-EE-14(Z)-E" suggests a specific synthetic analog, likely (Z)-8,9-Epoxyeicosa-14(Z)-enoic acid (8,9-EE-14-EA), which has been synthesized to explore structure-activity relationships.[8]
Below is a summary of the key physicochemical properties of (±)8,9-EET:
| Property | Value | Source |
| Molecular Formula | C20H32O3 | [7] |
| Synonym | (±)8,9-EpETrE | [6] |
| Purity | ≥98% (Commercially available) | [6] |
| Metabolism | Rapidly converted to the less active 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE) by soluble epoxide hydrolase (sEH).[4][8] |
Biological Activities and Therapeutic Potential
8,9-EET exhibits a wide range of biological activities, making it a molecule of significant interest in drug development. Its effects are often cell-type dependent and can be modulated by its metabolism and the presence of specific receptors.[1]
Cardiovascular Effects
In the cardiovascular system, EETs are recognized as endothelium-derived hyperpolarizing factors (EDHFs) that contribute to vasodilation.[8] They play a crucial role in regulating blood pressure and protecting cardiac tissue.[4] Specifically, 8,9-EET has been shown to protect cardiomyocytes from apoptosis induced by hypoxia/reperfusion and doxorubicin toxicity.[1] It also promotes angiogenesis, the formation of new blood vessels, which is vital for tissue repair and recovery from ischemic events.[1][9]
Anti-inflammatory and Anti-apoptotic Roles
A significant body of research highlights the anti-inflammatory and anti-apoptotic properties of 8,9-EET.[3] It can inhibit the activity of NF-κB, a key transcription factor in the inflammatory response, in a PPARα-dependent and -independent manner.[6] The protective effects of 8,9-EET and its analogs against apoptosis have been observed in various cell types, including pulmonary artery smooth muscle cells and endothelial cells.[1]
Renal Protection
In the kidneys, 8,9-EET is a major CYP450 metabolite in the renal cortex and plays a protective role.[6] It has been demonstrated to protect the glomerular filtration barrier in a dose-dependent manner, suggesting its potential in treating glomerular diseases.[8][10]
Mechanism of Action and Signaling Pathways
The biological effects of 8,9-EET are mediated through complex signaling pathways. While a specific high-affinity receptor for EETs is yet to be definitively identified, evidence suggests the involvement of G-protein coupled receptors.[2]
Key Signaling Cascades
8,9-EET has been shown to activate several critical signaling pathways:
-
PI3K/Akt Pathway: Activation of this pathway is crucial for the pro-survival and anti-apoptotic effects of 8,9-EET in cardiomyocytes.[1]
-
MAPK Pathway: The p38 MAPK pathway is involved in the proliferative response of pulmonary endothelial cells to 8,9-EET.[5]
-
ROCK Pathway: An analog of 8,9-EET has been found to protect pulmonary artery smooth muscle cells from apoptosis through the Rho-kinase (ROCK) pathway.[1]
Below is a diagram illustrating the central role of 8,9-EET in activating these pro-survival signaling pathways.
Caption: 8,9-EET activates multiple pro-survival signaling pathways.
Experimental Protocols for the Study of 8,9-EET
The investigation of 8,9-EET's biological functions relies on a set of well-established in vitro assays. The following protocols are foundational for researchers in this field.
Cell Viability Assessment: MTT Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate and culture for 24 hours.
-
Treat cells with varying concentrations of 8,9-EET or its analogs for the desired time period.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Detection: TUNEL Assay
The TUNEL (TdT-UTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Culture cells on coverslips and treat with 8,9-EET or its analogs.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C.
-
Visualize the FITC-labeled TUNEL-positive cells using a fluorescence microscope.[1]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate Ac-DEVD-pNA.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance of the yellow p-nitroaniline (pNA) product at 405 nm.[1]
-
Normalize the caspase-3 activity to the total protein concentration.
The following diagram outlines a typical experimental workflow for evaluating the anti-apoptotic effects of 8,9-EET.
Sources
- 1. 8,9-Epoxyeicosatrienoic acid analog protects pulmonary artery smooth muscle cells from apoptosis via ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling [frontiersin.org]
- 4. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. 8,9-Epoxyeicosatrienoic acid | C20H32O3 | CID 5283203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8,9-Epoxyeicosatrienoic acid protects the glomerular filtration barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
